molecular formula C18H18ClNO3S2 B2811726 2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1448131-06-3

2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2811726
CAS No.: 1448131-06-3
M. Wt: 395.92
InChI Key: ITQQHDQICZESBF-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)ethanone is a synthetic building block of interest in medicinal chemistry and drug discovery. Its structure incorporates an azetidine ring, a valuable saturated heterocycle known to improve the potency and physicochemical properties of drug candidates . The compound also features a sulfonyl group, a common pharmacophore found in enzyme inhibitors targeting a variety of diseases . The specific arrangement of the benzylthio and chlorophenylsulfonyl motifs makes this compound a versatile intermediate for the synthesis of more complex molecules. Researchers can utilize it as a core scaffold for developing novel bioactive compounds, particularly in the exploration of receptor antagonists and enzyme inhibitors. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S2/c19-15-6-8-16(9-7-15)25(22,23)17-10-20(11-17)18(21)13-24-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQQHDQICZESBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the reaction of an imine with a ketene.

    Introduction of the Chlorophenylsulfonyl Group: This step involves the sulfonylation of the azetidinone ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzylthio Group: The final step involves the nucleophilic substitution of the azetidinone with benzylthiol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenylsulfonyl group can be reduced to a chlorophenyl group.

    Substitution: The azetidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Chlorophenyl derivatives.

    Substitution: Various substituted azetidinones depending on the nucleophile used.

Scientific Research Applications

2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, while the chlorophenylsulfonyl group can interact with various receptors and enzymes. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Synthetic Route Reported Bioactivity
2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone (Target) Azetidine 4-Chlorophenylsulfonyl, benzylthio Likely involves sulfonylation and thioetherification (inferred from methods in ) Not explicitly reported
4-(4-Methoxyphenyl)thiazol-2-amine Thiazole 4-Methoxyphenyl Condensation of 2-bromo-1-(4-methoxyphenyl)ethanone with thiourea Antidiabetic activity (in vitro assays)
4-(4-Chlorophenyl)thiazol-2-amine Thiazole 4-Chlorophenyl Reaction of 1-(4-chlorophenyl)ethanone with thiourea and iodine Antidiabetic activity (in vitro assays)
2-(3-Benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenyl-ethanone Benzothiazine Benzoyl, phenyl Multi-step synthesis involving sulfonylation and cyclization Structural characterization only

Structural Differences and Implications

  • Core Rings :

    • The azetidine ring in the target compound is smaller and more strained than the thiazole or benzothiazine cores in analogs. This strain may enhance reactivity or alter binding kinetics.
    • Thiazole derivatives (e.g., compounds 3 and 4 in ) prioritize planar aromatic systems, favoring π-π stacking in biological targets, whereas the azetidine’s puckered conformation may limit such interactions.
  • Substituents: The 4-chlorophenylsulfonyl group in the target compound contrasts with the methoxyphenyl or unsubstituted phenyl groups in analogs. Chlorine’s electronegativity may improve metabolic stability compared to methoxy groups .

Biological Activity

The compound 2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound features a benzylthio group and a 4-chlorophenyl sulfonyl moiety attached to an azetidine ring. This unique combination contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Biological Activity Overview

Research indicates that compounds similar to 2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone exhibit several important biological activities:

  • Antimicrobial Activity : Studies have shown that related compounds demonstrate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an important target in treating neurodegenerative diseases. Compounds with similar structures have shown significant AChE inhibition, suggesting potential therapeutic applications .
  • Binding Interactions : Fluorescence measurements have indicated that these compounds can effectively bind to bovine serum albumin (BSA), which is crucial for understanding their pharmacokinetics and bioavailability .

Antimicrobial Activity

A series of synthesized compounds bearing similar structural motifs were tested for antimicrobial efficacy. The results indicated that:

CompoundBacterial StrainActivity Level
7lSalmonella typhiStrong
7mBacillus subtilisModerate
7nOther strainsWeak to Moderate

These findings suggest that the presence of both the benzylthio and sulfonyl groups enhances the antimicrobial properties of the compound .

Enzyme Inhibition

Inhibition studies revealed that several derivatives of this compound exhibited potent AChE inhibitory activity. The following table summarizes the IC50 values for selected compounds:

Compound IDIC50 (µM)Target Enzyme
7p0.38AChE
7q0.59Butyrylcholinesterase (BChE)

These results indicate that modifications in the structure can lead to enhanced enzyme inhibition, making these compounds promising candidates for further development in treating conditions like Alzheimer's disease .

Case Studies

One notable study involved the synthesis and evaluation of a series of related compounds, where it was found that:

  • Compound 7v demonstrated significant anti-inflammatory properties alongside its antimicrobial activity.
  • Compound 7x was highlighted for its ability to penetrate the blood-brain barrier, suggesting potential applications in central nervous system disorders .

Q & A

Q. What are the key synthetic routes for synthesizing 2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone?

  • Methodological Answer : The synthesis typically involves three stages: (i) Formation of the azetidine ring : Cyclization of 3-((4-chlorophenyl)sulfonyl)azetidine precursors under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . (ii) Benzylthio group introduction : Thiol-alkylation using benzyl mercaptan with a halogenated ethanone intermediate, often requiring catalytic iodine or phase-transfer catalysts . (iii) Sulfonation : Reaction of the azetidine nitrogen with 4-chlorophenylsulfonyl chloride in dichloromethane with triethylamine as a base . Purity is verified via TLC and HPLC (>95%), with intermediates characterized by ¹H/¹³C NMR .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns protons and carbons in the azetidine ring, benzylthio group, and sulfonyl moiety. Key shifts include δ 3.5–4.2 ppm (azetidine CH₂) and δ 7.2–8.1 ppm (aromatic protons) .
  • FTIR : Confirms sulfonyl (S=O stretch at ~1350 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups .
  • Elemental analysis : Validates molecular formula (e.g., C₁₈H₁₇ClNO₂S₂) with <0.3% deviation .
  • Mass spectrometry (EI/ESI) : Identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 412) and fragmentation patterns .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :
  • In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (IC₅₀ determination) .
  • Antimicrobial screening : Disk diffusion/MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonation step in the synthesis?

  • Methodological Answer :
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or DMAP to enhance sulfonyl chloride reactivity .
  • Solvent optimization : Compare yields in polar aprotic solvents (e.g., DMF vs. acetonitrile) under inert atmospheres .
  • Kinetic studies : Use in situ FTIR or HPLC to monitor reaction progress and identify byproducts (e.g., sulfonic acid derivatives) .

Q. How to resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :
  • Assay validation : Cross-check with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Solubility/purity checks : Use DLS to confirm compound aggregation, which may artificially inflate IC₅₀ values .
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with assays .

Q. What experimental designs are recommended to study the environmental fate of this compound?

  • Methodological Answer :
  • Photodegradation studies : Expose to UV light (λ = 254–365 nm) in aqueous buffers, monitoring degradation via HPLC-MS .
  • Biodegradation assays : Use OECD 301D guidelines with activated sludge to assess microbial breakdown .
  • Ecotoxicity : Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB entries) to predict binding modes .
  • QSAR modeling : Correlate substituent effects (e.g., Cl vs. F on the phenyl ring) with bioactivity using Hammett constants .
  • ADMET prediction : SwissADME or pkCSM to optimize logP (<5) and reduce hepatotoxicity risks .

Q. What strategies address spectral overlap in NMR characterization of complex mixtures?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating ¹H-¹H and ¹H-¹³C signals .
  • Variable temperature NMR : Suppress signal broadening caused by dynamic processes (e.g., azetidine ring puckering) .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to track specific carbons in crowded spectra .

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